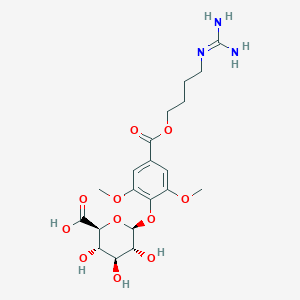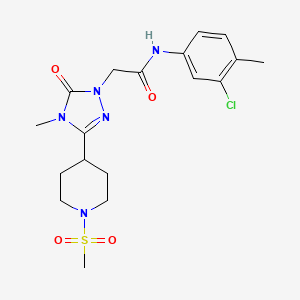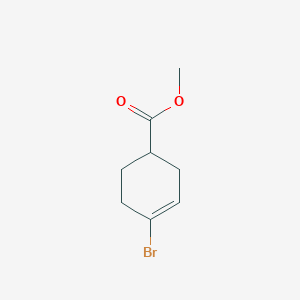
Schembl21726660
カタログ番号 B2464084
CAS番号:
1470302-79-4
分子量: 487.462
InChIキー: PVTAIJDQJJZCJP-WXZWTWHISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Use tools like X-ray crystallography, NMR spectroscopy, or computational chemistry to analyze the compound’s molecular structure .Chemical Reactions Analysis
Investigate how the compound reacts with other substances. This can be done through experimental studies or by searching the literature for reported reactions .Physical And Chemical Properties Analysis
Determine properties like melting point, boiling point, solubility, and stability. These can often be found in chemical databases or determined experimentally .科学的研究の応用
Technological Research and Economic Success
- Technological Paradigms and Trajectories : This study highlights the relationship between technological progress and a firm's economic success. It emphasizes the importance of innovative activities in shaping a firm's performance, considering institutional and economic factors. The research presents various "technological paradigms" and "trajectories" to understand the progressive paths of technological development within firms (Dosi, 1982).
Scientific Creativity in Education
- Creativity Test for Secondary School Students : This research developed a test to measure scientific creativity among secondary school students. It highlights the importance of nurturing scientific creativity in students and discusses how scientific creativity evolves with age and is influenced by science ability (Hu & Adey, 2002).
- Fostering Scientific Creativity Through Problem-Based Learning : This study shows that Problem-Based Learning (PBL) helps in fostering scientific creativity among fifth graders. It indicates that PBL activities positively impact students' creativity in science lessons (Siew, Chong, & Lee, 2015).
Challenges and Innovations in Science
- Lab-scale Intervention and Social Concerns : This paper discusses the role of technology and science in society, focusing on the ethical, legal, and social aspects of scientific research and technological developments. It emphasizes the need to address societal concerns in the research process (Schuurbiers & Fisher, 2009).
- Stem Cell Banking Challenges : Examining the rapid evolution of stem cell research and the resulting demand for stem cell-related biomaterials, this study highlights the development of Stem Cell Biobanks and their role in supporting research activities (Dricu, 2018).
Data Management and Sharing in Science
- Data Sharing Practices and Perceptions : Investigating data sharing practices among scientists, this research identifies barriers to data sharing and emphasizes the importance of data management in the research lifecycle (Tenopir et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O11/c1-30-10-7-9(18(29)32-6-4-3-5-23-20(21)22)8-11(31-2)15(10)33-19-14(26)12(24)13(25)16(34-19)17(27)28/h7-8,12-14,16,19,24-26H,3-6H2,1-2H3,(H,27,28)(H4,21,22,23)/t12-,13-,14+,16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTAIJDQJJZCJP-WXZWTWHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)

![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)

![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)

![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2464019.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2464022.png)
![8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2464023.png)